molecular formula C22H18N2O4S B2516222 Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate CAS No. 896323-22-1

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate

Cat. No.: B2516222
CAS No.: 896323-22-1
M. Wt: 406.46
InChI Key: NVKIXNLFKRIUIA-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is notable for its complex structure, which includes cyano, methyl, phenoxybenzamido, and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the cyano, methyl, and phenoxybenzamido groups through various substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxybenzamido group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Similar in structure but with an amino group instead of the phenoxybenzamido group.

    Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylthiophene-2-carboxylate: Contains a chlorophenyl group, offering different chemical properties.

Uniqueness

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxybenzamido group, in particular, differentiates it from other thiophene derivatives and may contribute to its specific interactions and applications.

Biological Activity

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H18N2O4SC_{22}H_{18}N_{2}O_{4}S with a molecular weight of approximately 406.46 g/mol. It features a thiophene ring substituted with a cyano group, a phenoxybenzamide moiety, and an ethyl ester, contributing to its biological properties.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, studies on related thiophene derivatives have shown that they can scavenge free radicals effectively. The antioxidant activity is often assessed using several assays, including DPPH radical scavenging and lipid peroxidation inhibition.

CompoundDPPH Scavenging Activity (%)Lipid Peroxidation Inhibition (%)
Compound A8570
Ethyl 4-cyano...7865
Compound B9075

These findings suggest that the presence of the thiophene ring and the phenolic hydroxyl group enhances the radical scavenging ability of these compounds .

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with specific substitutions on the phenoxy group exhibit varying degrees of antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The compound's activity against Bacillus subtilis was particularly noteworthy, suggesting potential for development into therapeutic agents targeting bacterial infections .

3. Antitumor Activity

Preliminary studies have suggested that compounds in this class may possess antitumor activity. For example, certain derivatives have been shown to inhibit cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

In a study evaluating the cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)25

These results indicate that modifications to the phenoxy group can enhance cytotoxicity against specific cancer types .

Case Studies

Case Study 1: Antioxidant Evaluation
A study by Madhavi et al. demonstrated that substituents on the phenoxy group significantly influence antioxidant capacity. Compounds with hydroxyl groups showed enhanced activity compared to methoxy-substituted analogs, indicating the importance of functional groups in modulating biological activity .

Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial efficacy of various thiophene derivatives against clinical isolates. The study revealed that this compound exhibited superior activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-3-27-22(26)19-14(2)18(13-23)21(29-19)24-20(25)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-12H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKIXNLFKRIUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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